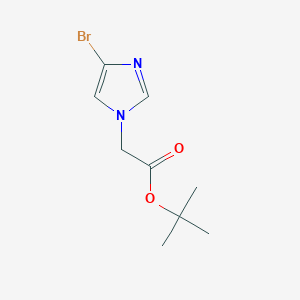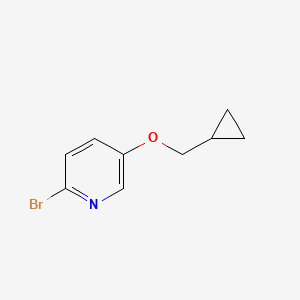
2-Bromo-5-(cyclopropylmethoxy)pyridine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-(cyclopropylmethoxy)pyridine is represented by the InChI code1S/C9H10BrNO/c10-8-3-4-9(11-5-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2 . This indicates the presence of a bromine atom, a nitrogen atom, an oxygen atom, and a cyclopropylmethoxy group attached to a pyridine ring. Physical And Chemical Properties Analysis
2-Bromo-5-(cyclopropylmethoxy)pyridine has a molecular weight of 228.09 g/mol . It is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Research conducted by Hocková et al. (2003) on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which are acyclic nucleoside phosphonate analogues, demonstrated significant inhibitory activity against retroviruses. This study highlights the potential of bromine-substituted pyridine derivatives in developing antiretroviral drugs, albeit the direct mention of "2-Bromo-5-(cyclopropylmethoxy)pyridine" is absent, the methodologies and structural motifs bear relevance to its applications in medicinal chemistry (Hocková et al., 2003).
Luminescent Properties and Catalysis
Xu et al. (2014) synthesized cyclometalated Pd(II) and Ir(III) 2-(4-bromophenyl)pyridine complexes exhibiting luminescent properties and application in catalysis, specifically in one-pot oxidation/Suzuki coupling of aryl chlorides. Although this study does not specifically mention "2-Bromo-5-(cyclopropylmethoxy)pyridine," it underscores the broader utility of bromo-substituted pyridines in synthesizing luminescent materials and catalysts (Xu et al., 2014).
Spectroscopic and Optical Studies
Vural and Kara (2017) conducted spectroscopic and optical studies on 5-Bromo-2-(trifluoromethyl)pyridine, employing techniques like FT-IR, NMR, and density functional theory (DFT). While this research does not directly investigate "2-Bromo-5-(cyclopropylmethoxy)pyridine," it illustrates the scientific interest in the structural and optical analysis of bromo-substituted pyridines, which could extend to similar compounds (Vural & Kara, 2017).
Synthesis of Heteroarylpyridines
Parry et al. (2002) explored the synthesis of functionalized pyridylboronic acids and their subsequent Suzuki cross-coupling reactions to yield novel heteroarylpyridine derivatives. This research, by focusing on the synthetic versatility of pyridine derivatives, indirectly supports the potential utility of "2-Bromo-5-(cyclopropylmethoxy)pyridine" in organic synthesis and the development of new chemical entities (Parry et al., 2002).
Antibacterial Activity
Bogdanowicz et al. (2013) reported on the synthesis and antibacterial activity of novel 4-pyrrolidin-3-cyanopyridine derivatives from 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile. This study showcases the antimicrobial potential of bromo-substituted pyridine compounds, suggesting areas where "2-Bromo-5-(cyclopropylmethoxy)pyridine" might find applications, particularly in the development of new antibacterial agents (Bogdanowicz et al., 2013).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-5-(cyclopropylmethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-9-4-3-8(5-11-9)12-6-7-1-2-7/h3-5,7H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWHKQKLDSZRPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CN=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728006 | |
| Record name | 2-Bromo-5-(cyclopropylmethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1177269-06-5 | |
| Record name | 2-Bromo-5-(cyclopropylmethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

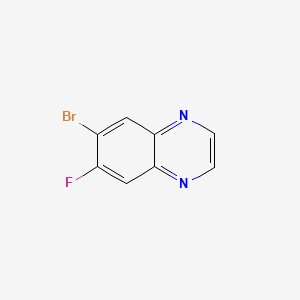
![6-Bromooxazolo[5,4-b]pyridin-2-amine](/img/structure/B1529641.png)


amino}methyl)pyridin-2-amine](/img/structure/B1529644.png)
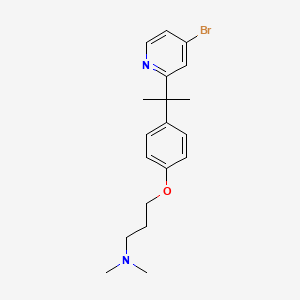
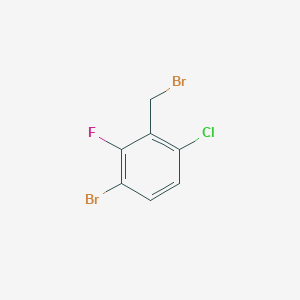
![4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1529650.png)
![2-[(6-Chloropyrazin-2-yl)oxy]acetic acid](/img/structure/B1529657.png)
![7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1,4]diazepin-2(3H)-one](/img/structure/B1529658.png)
![Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1529659.png)
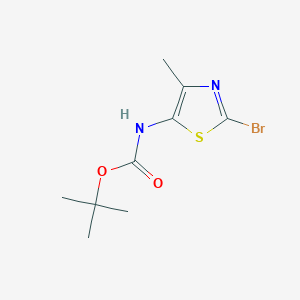
![4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1529661.png)
